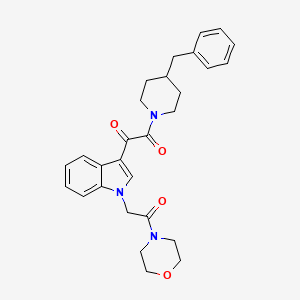

![molecular formula C11H15ClN2O4 B2489434 N-(3-氯苯基)-N'-[2-羟基-1,1-双(羟甲基)乙基]脲 CAS No. 448189-13-7](/img/structure/B2489434.png)

N-(3-氯苯基)-N'-[2-羟基-1,1-双(羟甲基)乙基]脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Urea derivatives are a broad class of chemicals with a variety of applications in chemistry and materials science. They are known for their diverse chemical reactivity and utility in synthesizing polymers, pharmaceuticals, and agrochemicals. The compound belongs to this class, featuring specific functional groups that may influence its reactivity and properties.

Synthesis Analysis

The synthesis of urea derivatives often involves condensation reactions, where functional groups such as hydroxyl and amine react with isocyanates or carbon dioxide. Techniques such as ultrasound-assisted synthesis have been reported to improve yields and reaction conditions for similar compounds (Ji-tai Li et al., 2012). This approach may offer environmental benefits and efficiency in synthesizing complex urea derivatives.

Molecular Structure Analysis

The molecular structure of urea derivatives is crucial in determining their reactivity and physical properties. Techniques like NMR and X-ray diffraction are commonly employed to elucidate the structure. For instance, studies on similar compounds have demonstrated the importance of molecular geometry and intermolecular interactions in defining their chemical behavior and stability (M. K. Bharty et al., 2015).

Chemical Reactions and Properties

Urea derivatives participate in a variety of chemical reactions, including but not limited to, polymerization, hydrolysis, and interaction with other organic and inorganic compounds. Their reactivity can be tuned by substituents on the nitrogen atoms or the phenyl ring, impacting their use in synthesis and material science applications. The synthesis and reactivity of N-substituted phenyl ureas, for instance, demonstrate the potential for creating plant growth regulators and other biologically active compounds (Song Xin-jian et al., 2006).

Physical Properties Analysis

The physical properties of urea derivatives, such as solubility, melting point, and thermal stability, are influenced by their molecular structure. Studies have shown that modifications to the urea backbone can enhance properties like water solubility and thermal stability, which are critical for pharmaceutical and industrial applications (I. Zarzyka-Niemiec, 2009).

Chemical Properties Analysis

The chemical properties of urea derivatives, such as reactivity towards acids, bases, and various reagents, define their utility in chemical syntheses and as intermediates in the production of materials and drugs. The ability to undergo reactions like N-chlorination demonstrates their versatility in organic synthesis and potential applications in creating more complex molecules (M. Sathe et al., 2007).

科学研究应用

抗癌潜力

N,N'-二芳基脲被确认为血红素调节抑制剂eIF2α激酶的强效激活剂,表现出抑制癌细胞增殖的能力。对称和非对称的N,N'-二芳基脲,通过优化以改善溶解性同时保持生物活性,显示出作为强效、无毒和靶向特异性抗癌药物的潜力。值得注意的是,这些化合物诱导eIF2α的磷酸化和CHOP在蛋白质和mRNA水平上的表达,这是癌细胞生长和存活的关键途径(Denoyelle et al., 2012)。

合成方法

针对相关的N,N'-二芳基脲化合物已经开发出创新的合成技术,展示了化学合成方面的进展,这些技术可能适用于N-(3-氯苯基)-N'-[2-羟基-1,1-双(羟甲基)乙基]脲。例如,通过对对氯苯异氰酸酯的水解合成N,N′-双(4-氯苯基)脲的新技术展示了高产率的过程,这可能为类似化合物的高效生产方法提供了见解(Zhu Hui, 2007)。

超分子化学

对N,N′-二烷基脲的研究揭示了它们在超分子化学领域的潜力,特别是在非极性溶剂中形成的分子间氢键和缔合物。这表明尿素衍生物在创造复杂分子结构方面具有更广泛的应用,这可能在各种科学和工业应用中发挥作用(Boileau et al., 2000)。

属性

IUPAC Name |

1-(3-chlorophenyl)-3-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O4/c12-8-2-1-3-9(4-8)13-10(18)14-11(5-15,6-16)7-17/h1-4,15-17H,5-7H2,(H2,13,14,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTKTXJRUNOTIKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)NC(CO)(CO)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chlorophenyl)-N'-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]urea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

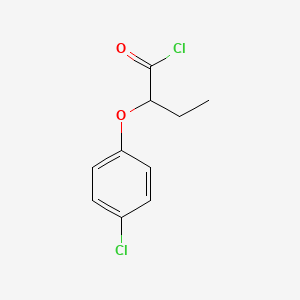

![2,4-Dichloro-7,7-dimethyl-5,6-dihydrocyclopenta[d]pyrimidine](/img/structure/B2489356.png)

![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methoxybenzamide](/img/structure/B2489359.png)

![1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(2-phenoxyethyl)urea](/img/structure/B2489360.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(5-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide](/img/structure/B2489361.png)

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2489362.png)

![N-cyclohexyl-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2489363.png)

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)isobutyramide](/img/structure/B2489368.png)

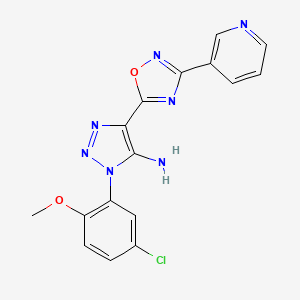

![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2489370.png)

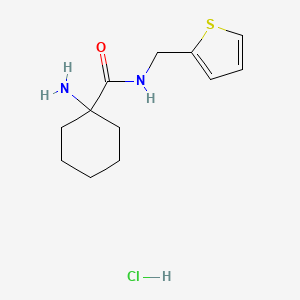

![N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(4-chlorobenzyl)oxalamide](/img/structure/B2489373.png)

![2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2489374.png)